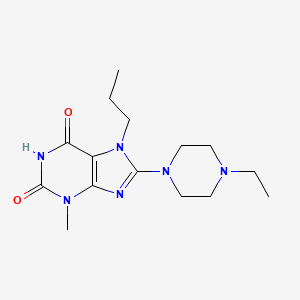![molecular formula C20H15ClF3N3O3 B2986005 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione CAS No. 338409-89-5](/img/structure/B2986005.png)
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione” is a complex organic molecule. It contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical industries . These include a trifluoromethylpyridine (TFMP) group, an indole group, and a morpholino group. TFMP derivatives are used in a variety of applications, from crop protection to pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would likely influence the electronic properties of the molecule. The indole and pyridine rings are both aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the trifluoromethyl group might undergo reactions with nucleophiles, or the indole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility and permeability .Scientific Research Applications
Synthesis and Characterization
A related compound involving the trifluoromethyl group and morpholine has been studied for its structural properties. The synthesis of novel compounds with trifluoromethoxy and morpholinomethyl groups has been detailed, showcasing their potential for hydrogen bonding and molecular interactions, which are key in the development of new materials and pharmaceuticals (Kaynak, Özbey, & Karalı, 2013).
Anticancer Activities
Morpholine-based Schiff-base complexes have been synthesized and characterized for their anticancer activities against various human tumor cell lines. The presence of morpholine and the type of metal in the complex have been found to significantly influence the anticancer potential of these compounds (Rezaeivala et al., 2020).
Catalytic and Corrosion Inhibition Properties
Cadmium(II) Schiff base complexes, incorporating morpholine, have demonstrated corrosion inhibition properties on mild steel. This suggests a bridge between coordination chemistry and materials engineering, highlighting the application of such complexes in protecting industrial materials (Das et al., 2017).
Molecular Synthesis and Reactivity
Research into the reactivity and synthetic applications of indolylmethylium ions, related to the chemical structure , has provided insights into the potential nucleophilic reaction partners and the synthetic utility of these ions in organic synthesis (Follet, Berionni, Mayer, & Mayr, 2015).
Alcohol Oxidation Catalysis
Copper(II) complexes with Schiff-base ligands, similar in functionality to the compound of interest, have been shown to catalyze alcohol oxidation reactions, showcasing the application of these complexes in organic synthesis and industrial processes (Bhattacharjee et al., 2017).
Future Directions
properties
IUPAC Name |
1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O3/c21-15-9-12(20(22,23)24)10-25-18(15)27-11-14(13-3-1-2-4-16(13)27)17(28)19(29)26-5-7-30-8-6-26/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFYHHINMJJUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

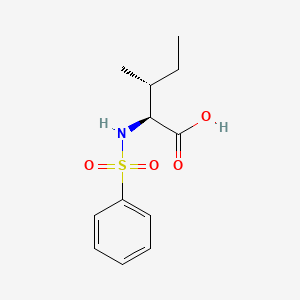
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2985925.png)
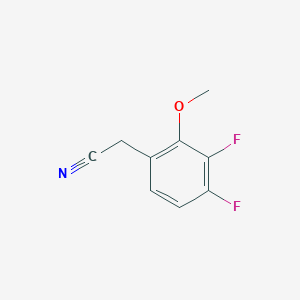
![3-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2985928.png)
![2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2985930.png)
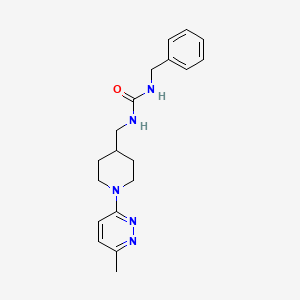
![4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2985936.png)
![1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2985938.png)
![3-[({2-[(3-Chlorophenyl)imino]-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-4-yl}methyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2985939.png)
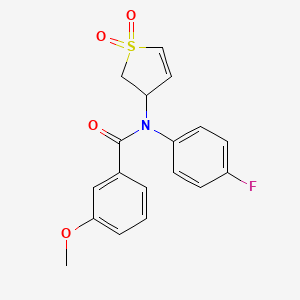
![2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2985942.png)
![3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2985943.png)
